molecular formula C14H13NO B14690208 N-(2-methylphenyl)-N-[(Z)-phenylmethylidene]amine oxide CAS No. 35427-94-2

N-(2-methylphenyl)-N-[(Z)-phenylmethylidene]amine oxide

Cat. No.: B14690208
CAS No.: 35427-94-2
M. Wt: 211.26 g/mol
InChI Key: CPQFNZRIXCKTNL-PTNGSMBKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methylphenyl)-N-[(Z)-phenylmethylidene]amine oxide is a tertiary arylalkylamine oxide characterized by a 2-methylphenyl group and a (Z)-benzylidene moiety attached to the nitrogen center. The (Z)-configuration of the benzylidene group ensures stereochemical specificity, influencing its reactivity and intermolecular interactions . Amine oxides are formally derived from tertiary amines via oxidation, and their nomenclature follows IUPAC guidelines by appending "N-oxide" to the parent amine name . This compound’s molecular formula is C₁₄H₁₃NO, with a molecular weight of 211.26 g/mol (calculated). Its structure has been validated using crystallographic tools such as SHELXL and ORTEP-3, which are standard in small-molecule crystallography .

Properties

CAS No.

35427-94-2

Molecular Formula

C14H13NO

Molecular Weight

211.26 g/mol

IUPAC Name

N-(2-methylphenyl)-1-phenylmethanimine oxide

InChI

InChI=1S/C14H13NO/c1-12-7-5-6-10-14(12)15(16)11-13-8-3-2-4-9-13/h2-11H,1H3/b15-11-

InChI Key

CPQFNZRIXCKTNL-PTNGSMBKSA-N

Isomeric SMILES

CC1=CC=CC=C1/[N+](=C/C2=CC=CC=C2)/[O-]

Canonical SMILES

CC1=CC=CC=C1[N+](=CC2=CC=CC=C2)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylphenyl)-1-phenylmethanimine oxide typically involves the reaction of N-(2-methylphenyl)-1-phenylmethanimine with an oxidizing agent. Common oxidizing agents used in this reaction include hydrogen peroxide (H₂O₂) and peracids. The reaction is usually carried out in an organic solvent such as dichloromethane (CH₂Cl₂) at room temperature. The reaction conditions must be carefully controlled to ensure the selective formation of the imine oxide without over-oxidation.

Industrial Production Methods

Industrial production of N-(2-methylphenyl)-1-phenylmethanimine oxide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylphenyl)-1-phenylmethanimine oxide undergoes various types of chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of nitroso and nitro derivatives.

    Reduction: Reduction reactions can convert the imine oxide back to the corresponding imine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), peracids.

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Corresponding imine.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

N-(2-methylphenyl)-1-phenylmethanimine oxide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-1-phenylmethanimine oxide involves its interaction with molecular targets such as enzymes and receptors. The imine oxide functional group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can modulate cellular pathways. Additionally, the compound’s aromatic structure allows it to interact with hydrophobic pockets in proteins, influencing their activity.

Comparison with Similar Compounds

Comparison with N-tert-butyl-N-[(Z)-phenylmethylidene]amine Oxide

The tert-butyl analog, N-tert-butyl-N-[(Z)-phenylmethylidene]amine oxide (Antioxidant PBN, C₁₁H₁₅NO), shares the benzylidene group but differs in the alkyl substituent (tert-butyl vs. 2-methylphenyl) . Key differences include:

Property N-(2-methylphenyl) Analog N-tert-butyl Analog
Molecular Weight 211.26 g/mol 177.24 g/mol
Solubility Likely lower in water Insoluble in water
Applications Potential antioxidant Used as rubber antioxidant
Steric Effects Moderate steric bulk High steric bulk (tert-butyl)

Stability Relative to Other Amine Oxides

Amine oxides are classified into aliphatic , arylalkyl , and heteroaromatic types, with stability trends as follows:

  • Heteroaromatic N-oxides (e.g., pyridine N-oxide): Highest thermal and metabolic stability due to aromatic conjugation .
  • Arylalkyl N-oxides (e.g., target compound): Moderate stability, influenced by substituent electronic effects.
  • Aliphatic N-oxides (e.g., trimethylamine N-oxide): Least stable, prone to reduction or decomposition .

The target compound’s stability is intermediate, making it less suitable than heteroaromatic analogs for high-temperature applications but more robust than aliphatic derivatives.

Comparison with Schiff Base Derivatives

Schiff bases like N-[(Z)-phenylmethylidene]-1,3-benzothiazol-2-amine () lack the N-oxide group but share the benzylidene motif. Key contrasts include:

Property Target Compound (Amine Oxide) Schiff Base Derivatives
Electron Density Polar N⁺–O⁻ bond enhances solubility Neutral, less polar
Bioactivity Limited data Antimicrobial/anthelmintic
Synthetic Route Oxidation of Schiff base Condensation of amine/aldehyde

The N-oxide group in the target compound may reduce metabolic lability compared to Schiff bases, which are prone to hydrolysis .

Antioxidant Properties

The tert-butyl analog (Antioxidant PBN) is widely used in rubber industries to prevent oxidative degradation . The target compound’s 2-methylphenyl group may alter its antioxidative mechanism by introducing radical-stabilizing aromatic rings, though direct comparative studies are lacking.

Crystallographic and Conformational Analysis

Crystallographic studies on related compounds (e.g., ) reveal that substituents like methoxy groups influence dihedral angles (e.g., 10.66°–32.38°), affecting crystal packing and solubility . The target compound’s 2-methylphenyl group likely induces similar conformational rigidity, impacting its solid-state properties.

Q & A

Q. What are the optimal synthetic conditions for preparing N-(2-methylphenyl)-N-[(Z)-phenylmethylidene]amine oxide?

The compound can be synthesized via oxidation of its precursor using meta-chloroperbenzoic acid (m-CPBA) in dichloromethane (CH₂Cl₂). Key steps include:

  • Cooling the reaction mixture to 253 K to control exothermicity.
  • Stirring for 6 hours to ensure complete oxidation.
  • Purification via silica gel column chromatography, yielding the product as a pale-yellow solid (melting point 169–171°C) . Methodological considerations: Excess m-CPBA (1.5 mmol) is used to drive the reaction, and the Z-configuration is preserved by maintaining low temperatures .

Q. How is the crystal structure of this compound validated?

X-ray crystallography is the primary method, with data refined using SHELXL. Key parameters include:

  • Placement of hydrogen atoms geometrically (N–H = 0.86 Å, Caromatic–H = 0.93 Å).
  • Analysis of dihedral angles between aromatic rings (e.g., 32.38° between rings A and B).
  • Validation via tools like PLATON to check for twinning or disorder, ensuring data reliability .

Q. What analytical techniques confirm the formation of the N-oxide group?

  • NMR Spectroscopy : Distinct shifts for N-oxide protons (e.g., deshielded resonances near δ 8–9 ppm).
  • IR Spectroscopy : Absorption bands for N–O stretching (~1250–1350 cm⁻¹).
  • Mass Spectrometry : Molecular ion peak matching the theoretical mass (e.g., 177.1154 Da for C₁₁H₁₅NO) .

Q. How does the stability of this compound compare to other amine oxides?

As a tertiary arylalkylamine oxide, it exhibits moderate thermal and chemical stability. Unlike heteroaromatic N-oxides (e.g., pyridine N-oxides), it is more prone to reduction under acidic conditions or with agents like sodium dithionite. Stability data can be benchmarked against Table 3.1 in , which classifies N-oxides by structural type .

Advanced Research Questions

Q. How can stereochemical integrity (Z-configuration) be ensured during synthesis and analysis?

  • Synthesis : Use of sterically hindered oxidizing agents (e.g., m-CPBA) to minimize isomerization.
  • X-ray Crystallography : Direct observation of the imine group geometry (C=N–O bond angles and torsion angles).
  • NMR NOESY : Cross-peaks between the methylphenyl group and the benzylidene proton confirm the Z-configuration .

Q. How should researchers address contradictions in crystallographic data refinement?

  • Multi-software validation : Cross-check refinement results using SHELXL, OLEX2, and WinGX to identify outliers.
  • Twins/Disorder Analysis : Use PLATON to detect twinning and apply appropriate correction models.
  • Hydrogen Bonding Networks : Validate intermolecular interactions (e.g., C–H⋯O) to ensure packing consistency .

Q. What strategies prevent N-oxide degradation during downstream reactions?

  • pH Control : Maintain neutral to slightly basic conditions to avoid acid-catalyzed reduction.
  • Reduction Avoidance : Substitute reducing agents (e.g., use Pd/C hydrogenation cautiously).
  • Stabilizers : Add radical scavengers (e.g., BHT) during photochemical reactions .

Q. How does the N-oxide group influence reactivity in metal coordination studies?

The N-oxide acts as a weak Lewis base, forming complexes with transition metals (e.g., Mn, Co). Key considerations:

  • Ligand Design : Steric effects from the methylphenyl group may hinder coordination.
  • Spectroscopic Analysis : Monitor shifts in UV-Vis or EPR spectra to confirm metal binding.
  • Comparative Studies : Benchmark against non-oxidized analogs to isolate electronic effects .

Q. Methodological Resources

  • Crystallography Software : SHELXL (refinement), ORTEP-3 (visualization), WinGX (data processing) .
  • Stability Testing : Refer to thermal gravimetric analysis (TGA) protocols and redox titration methods for N-oxide quantification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.